![molecular formula C16H13N3OS2 B11510612 3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11510612.png)
3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
The synthesis of 3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to benzothiazole derivatives . This reaction is often carried out under metal-free conditions, making it an efficient and environmentally friendly process. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antimicrobial and antiviral agent . In medicine, it is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it has been shown to interact with DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[4,3-a]quinoxalines . These compounds also exhibit antimicrobial and anticancer activities, but their mechanisms of action and molecular targets may differ. The presence of the methoxybenzyl and sulfanyl groups in this compound contributes to its unique properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3OS2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C16H13N3OS2/c1-20-12-8-6-11(7-9-12)10-21-15-17-18-16-19(15)13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3 |
InChI Key |
AQZPXYYNVJXXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
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